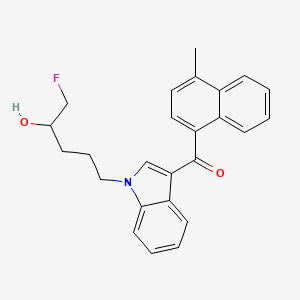

MAM2201 Métabolite N-(4-hydroxypentyl)

Vue d'ensemble

Description

Le métabolite de MAM2201 N-(4-hydroxypentyl) est un métabolite de cannabinoïde synthétique dérivé de MAM2201. Il s'agit d'un métabolite de phase 1 potentiel basé sur le métabolisme connu de composés similaires . Ce composé est principalement utilisé pour des applications médico-légales et de recherche .

Applications De Recherche Scientifique

MAM2201 N-(4-hydroxypentyl) metabolite is primarily used in forensic and research applications. It serves as a reference standard for the detection and quantification of synthetic cannabinoids in biological samples. The compound is used in:

Forensic Chemistry: To identify and quantify synthetic cannabinoids in forensic samples.

Clinical Toxicology: To study the metabolism and toxicology of synthetic cannabinoids.

Urine Drug Testing: As a calibrator and control in GC/MS and LC/MS testing methods.

Mécanisme D'action

Target of Action

MAM2201 N-(4-hydroxypentyl) metabolite is a synthetic cannabinoid . It is structurally related to AM2201, a compound known for its high affinity for both cannabinoid receptors CB1 and CB2 . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory .

Mode of Action

As a synthetic cannabinoid, MAM2201 N-(4-hydroxypentyl) metabolite is expected to act as an agonist at the CB1 and CB2 receptors . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the binding of the metabolite to the cannabinoid receptors would initiate a series of cellular responses .

Biochemical Pathways

It is known that activation of cannabinoid receptors can influence several signaling pathways, including those involved in immune response, cell survival, and synaptic plasticity .

Pharmacokinetics

It is a potential phase 1 metabolite of mam2201, suggesting that it may be produced in the body during the metabolism of mam2201 .

Result of Action

Given its structural similarity to other synthetic cannabinoids, it may produce effects similar to those of other cannabinoids, such as analgesia, anti-inflammatory effects, and alterations in mood and perception .

Analyse Biochimique

Biochemical Properties

MAM2201 N-(4-hydroxypentyl) Metabolite plays a crucial role in biochemical reactions, particularly in the context of its interaction with cannabinoid receptors. This compound is known to interact with cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2), which are G-protein-coupled receptors involved in various physiological processes. The interaction of MAM2201 N-(4-hydroxypentyl) Metabolite with these receptors can modulate signal transduction pathways, leading to changes in cellular responses. Additionally, this metabolite may interact with other proteins and enzymes involved in the metabolism and degradation of cannabinoids .

Cellular Effects

MAM2201 N-(4-hydroxypentyl) Metabolite exerts significant effects on various types of cells and cellular processes. In neuronal cells, this compound can influence neurotransmitter release and synaptic plasticity by modulating the activity of cannabinoid receptors. In immune cells, MAM2201 N-(4-hydroxypentyl) Metabolite can affect cytokine production and immune response. Furthermore, this metabolite may impact cell signaling pathways, gene expression, and cellular metabolism, leading to alterations in cell function and behavior .

Molecular Mechanism

The molecular mechanism of action of MAM2201 N-(4-hydroxypentyl) Metabolite involves its binding interactions with cannabinoid receptors. Upon binding to CB1 and CB2 receptors, this metabolite can activate or inhibit downstream signaling pathways, resulting in changes in cellular responses. Additionally, MAM2201 N-(4-hydroxypentyl) Metabolite may influence enzyme activity, leading to the inhibition or activation of specific biochemical reactions. Changes in gene expression may also occur as a result of the interaction of this metabolite with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of MAM2201 N-(4-hydroxypentyl) Metabolite can vary over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that MAM2201 N-(4-hydroxypentyl) Metabolite can remain stable under specific conditions, but its degradation products may also exert biological effects. Long-term exposure to this metabolite may lead to sustained changes in cellular processes, including alterations in cell signaling, gene expression, and metabolism .

Dosage Effects in Animal Models

The effects of MAM2201 N-(4-hydroxypentyl) Metabolite in animal models are dose-dependent. At low doses, this compound may produce subtle changes in cellular function, while higher doses can lead to more pronounced effects. Threshold effects have been observed, where a specific dosage is required to elicit a measurable response. Additionally, high doses of MAM2201 N-(4-hydroxypentyl) Metabolite may result in toxic or adverse effects, including alterations in behavior, organ function, and overall health .

Metabolic Pathways

MAM2201 N-(4-hydroxypentyl) Metabolite is involved in various metabolic pathways, including those related to cannabinoid metabolism. This compound is metabolized by enzymes such as cytochrome P450, which play a crucial role in its biotransformation. The interaction of MAM2201 N-(4-hydroxypentyl) Metabolite with these enzymes can influence metabolic flux and the levels of other metabolites. Understanding the metabolic pathways of this compound is essential for elucidating its biological effects and potential therapeutic applications .

Transport and Distribution

The transport and distribution of MAM2201 N-(4-hydroxypentyl) Metabolite within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biological activity. For example, the binding of MAM2201 N-(4-hydroxypentyl) Metabolite to plasma proteins can impact its distribution in the bloodstream and its availability to target tissues .

Subcellular Localization

MAM2201 N-(4-hydroxypentyl) Metabolite exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of MAM2201 N-(4-hydroxypentyl) Metabolite can influence its interactions with other biomolecules and its overall biological effects .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La préparation du métabolite de MAM2201 N-(4-hydroxypentyl) implique l'hydroxylation de la chaîne latérale pentyle du MAM2201. La voie de synthèse comprend généralement les étapes suivantes :

Matière de départ : MAM2201.

Hydroxylation : La chaîne latérale pentyle du MAM2201 est hydroxylée à l'aide de réactifs et de conditions appropriés pour introduire un groupe hydroxyle en position 4.

Méthodes de production industrielle

Le composé est disponible sous forme de matériau de référence certifié dans le méthanol, adapté à une utilisation dans des méthodes d'analyse de cannabinoïdes synthétiques par GC/MS et LC/MS .

Analyse Des Réactions Chimiques

Types de réactions

Le métabolite de MAM2201 N-(4-hydroxypentyl) peut subir diverses réactions chimiques, notamment :

Oxydation : Le groupe hydroxyle peut être oxydé pour former les cétones ou les acides carboxyliques correspondants.

Réduction : Le groupe hydroxyle peut être réduit pour former l'alcane correspondant.

Substitution : Le groupe hydroxyle peut participer à des réactions de substitution pour former des éthers ou des esters.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).

Réduction : Les réducteurs courants comprennent l'hydrure de lithium et d'aluminium (LiAlH₄) et le borohydrure de sodium (NaBH₄).

Substitution : Les réactifs courants comprennent les halogénoalcanes et les chlorures d'acide.

Principaux produits formés

Oxydation : Formation de cétones ou d'acides carboxyliques.

Réduction : Formation d'alcanes.

Substitution : Formation d'éthers ou d'esters.

Applications de la recherche scientifique

Le métabolite de MAM2201 N-(4-hydroxypentyl) est principalement utilisé dans des applications médico-légales et de recherche. Il sert d'étalon de référence pour la détection et la quantification des cannabinoïdes synthétiques dans les échantillons biologiques. Le composé est utilisé dans :

Chimie médico-légale : Pour identifier et quantifier les cannabinoïdes synthétiques dans les échantillons médico-légaux.

Toxicologie clinique : Pour étudier le métabolisme et la toxicologie des cannabinoïdes synthétiques.

Analyse toxicologique des urines : Comme étalon et contrôle dans les méthodes d'analyse par GC/MS et LC/MS.

Mécanisme d'action

Le métabolite de MAM2201 N-(4-hydroxypentyl) exerce ses effets en interagissant avec les récepteurs cannabinoïdes, principalement le récepteur CB1 . Le composé se lie à ces récepteurs, ce qui entraîne divers effets physiologiques et neurologiques. Les cibles moléculaires exactes et les voies impliquées dans son mécanisme d'action font encore l'objet d'une enquête.

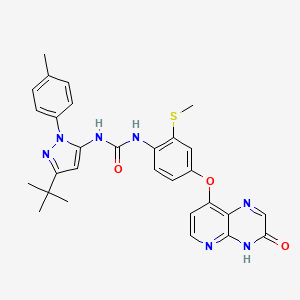

Comparaison Avec Des Composés Similaires

Le métabolite de MAM2201 N-(4-hydroxypentyl) est structurellement similaire à d'autres cannabinoïdes synthétiques, tels que le métabolite de AM2201 N-(4-hydroxypentyl) . Il est unique en raison de la présence d'un groupe hydroxyle en position 4 de la chaîne latérale pentyle. Les composés similaires comprennent :

Métabolite de AM2201 N-(4-hydroxypentyl) : Un métabolite de cannabinoïde synthétique structurellement apparenté.

Acide N-pentanoïque MAM2201 : Un autre métabolite de MAM2201.

Propriétés

IUPAC Name |

[1-(5-fluoro-4-hydroxypentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24FNO2/c1-17-12-13-22(20-9-3-2-8-19(17)20)25(29)23-16-27(14-6-7-18(28)15-26)24-11-5-4-10-21(23)24/h2-5,8-13,16,18,28H,6-7,14-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKTSWDJPCZIFLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCC(CF)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017791 | |

| Record name | MAM2201 N-(4-hydroxypentyl) metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1537889-05-6 | |

| Record name | MAM-2201 N-(4-hydroxypentyl)metabolite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1537889056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MAM2201 N-(4-hydroxypentyl) metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MAM-2201 N-(4-HYDROXYPENTYL)METABOLITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZ2BB26N57 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Cyclopenta[e]imidazo[1,2-a]pyrazine](/img/structure/B582678.png)

![N-[(2R,3R,4R,5S,6R)-2-[(2R,3R,4R,5R,6S)-5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B582680.png)

![[(2R,3R,4R,5R,6S)-5-Acetamido-4-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3-acetyloxy-6-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B582681.png)